molecular formula C8H7BrFNO2 B1420861 Ethyl 5-bromo-2-fluoroisonicotinate CAS No. 1214332-81-6

Ethyl 5-bromo-2-fluoroisonicotinate

Cat. No. B1420861
M. Wt: 248.05 g/mol
InChI Key: QQEXNULDCYCOED-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoroisonicotinate (EBFI) is a synthetic organic compound that belongs to the class of isonicotinates. It has a molecular formula of C8H7BrFNO2 .


Molecular Structure Analysis

The molecular structure of EBFI consists of a pyridine ring substituted with bromine and fluorine atoms at positions 5 and 2, respectively. An ethyl ester group is attached to the pyridine ring .


Physical And Chemical Properties Analysis

EBFI has a molecular weight of 248.05 g/mol . The predicted boiling point is 279.4±40.0 °C, and the predicted density is 1.575±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Electrolytic Partial Fluorination : Ethyl 5-bromo-2-fluoroisonicotinate can be synthesized through anodic fluorination of ethyl isonicotinate. This process involves direct anodic monofluorination, yielding 2-fluoroisonicotinate in reasonable yield. The yield and conversion efficiency can be enhanced by optimizing anodic potential and electrolyte concentration (Konno, Shimojo, & Fuchigami, 1998).

Biological Activities and Applications

  • Cytotoxicity Evaluation : New series of compounds including 5-bromo substituted derivatives have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. These compounds demonstrate significant activities against breast cancer, non-small cell lung cancer, and ovarian cancer cell lines, highlighting their potential in cancer research (Karalı, Terzioğlu, & Gürsoy, 2002).

  • Synthesis and Application in Medical Imaging : The synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide, a derivative of ethyl 5-bromo-2-fluoroisonicotinate, has been achieved through nucleophilic displacement reactions. This compound has been evaluated biologically in bacterial cells and demonstrated potential for use in medical imaging, specifically in PET scans for diagnosing infections and inflammation (Amartey et al., 2002).

Synthesis of Analogues and Derivatives

  • Synthesis of Thienoquinoline and Pyrroloquinoline Derivatives : Ethyl 5-bromo-2-fluoroisonicotinate can serve as a precursor for synthesizing various analogues like thienoquinolines and pyrroloquinolines. These compounds have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity (Abdel‐Wadood et al., 2014).

Catalysis and Chemical Transformations

  • Use in Metal-Organic Frameworks : Ethyl, bromo, chloro, and fluoro groups, including derivatives of ethyl 5-bromo-2-fluoroisonicotinate, have been incorporated into zirconium-based metal-organic frameworks (Zr-MOFs). These modifications allow for the control of the chemical environment surrounding a catalytic center, enhancing the catalytic performance in transformations like the oxidation of hydrocarbons (Huang et al., 2017).

properties

IUPAC Name

ethyl 5-bromo-2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEXNULDCYCOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-fluoroisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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